Acetamide, N-(2-(acetylamino)-3-thienyl)-N-butyl-
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Overview
Description
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-butyl- is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a thienyl ring, which is further substituted with an acetylamino group and a butyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-butyl- typically involves the reaction of 2-acetylamino-3-thiophenecarboxylic acid with butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-butyl- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-butyl- undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-butyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-hydroxyphenyl)-
- Acetamide, N-(2-nitrophenyl)-
- Acetamide, N-(3,4-dihydroxyphenyl)-
Uniqueness
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-butyl- is unique due to the presence of the thienyl ring and the acetylamino group, which confer specific chemical and biological properties. This makes it distinct from other acetamide derivatives and allows for unique applications in various fields.
Properties
CAS No. |
122777-76-8 |
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Molecular Formula |
C12H18N2O2S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
N-[3-[acetyl(butyl)amino]thiophen-2-yl]acetamide |
InChI |
InChI=1S/C12H18N2O2S/c1-4-5-7-14(10(3)16)11-6-8-17-12(11)13-9(2)15/h6,8H,4-5,7H2,1-3H3,(H,13,15) |
InChI Key |
MEYIDFHICPQESD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=C(SC=C1)NC(=O)C)C(=O)C |
Origin of Product |
United States |
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